

# Application Notes and Protocols: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine Derivatives

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## Compound of Interest

Compound Name: Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

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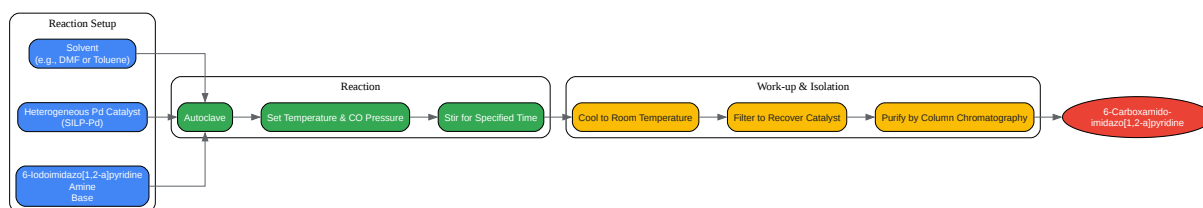
This document provides a detailed protocol for the palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in a wide array of therapeutic agents, and the introduction of a carboxamide moiety can be a key step in the synthesis of new drug candidates.<sup>[1][2]</sup> This protocol is based on the successful synthesis of 6-carboxamido derivatives using a heterogeneous palladium catalyst, which offers advantages in terms of recyclability and low metal leaching.<sup>[1][3]</sup>

## Experimental Overview

The described protocol details the synthesis of 6-carboxamido-imidazo[1,2-a]pyridine derivatives through the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine. This reaction involves the coupling of the iodo-derivative with an amine and carbon monoxide in the presence of a palladium catalyst. A key aspect of this methodology is the potential for competing mono- and double carbonylation, leading to the formation of both the desired amide and an  $\alpha$ -ketoamide by-product.<sup>[1][3]</sup> The reaction conditions can be optimized to selectively favor the formation of the amide.<sup>[1]</sup>

## Experimental Workflow

The general workflow for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine is outlined below.



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Caption: Experimental workflow for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine.

## Detailed Experimental Protocol

This protocol is adapted from a method utilizing a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP-Pd).<sup>[1]</sup>

Materials:

- 6-Iodoimidazo[1,2-a]pyridine
- Amine (e.g., morpholine, piperidine, aniline)
- Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
- Palladium catalyst (SILP-Pd with a specified Pd content)

- Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
- Carbon monoxide (CO)
- Inert gas (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis
- High-pressure autoclave system

Procedure:

- Reaction Setup:
  - In a glass vial equipped with a magnetic stir bar, add 6-iodoimidazo[1,2-a]pyridine (0.2 mmol).
  - Add the amine (0.5 mmol).
  - Add the base (0.25 mmol).
  - Add the SILP-Pd catalyst (containing 2.8  $\mu$ mol of Pd).
  - Add the solvent (2 mL).
- Reaction Execution:
  - Place the vial into a high-pressure autoclave.
  - Seal the autoclave and purge with an inert gas, followed by purging with carbon monoxide.
  - Pressurize the autoclave with carbon monoxide to the desired pressure (see tables below for specific conditions).
  - Heat the reaction mixture to the specified temperature and stir for the designated reaction time.
- Work-up and Isolation:

- After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
- Remove the reaction vial from the autoclave.
- The heterogeneous catalyst can be recovered by filtration for recycling.[\[1\]](#)[\[4\]](#)
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired 6-carboxamido-imidazo[1,2-a]pyridine derivative.

## Data Presentation: Reaction Conditions and Yields

The choice of reaction conditions, particularly the base, solvent, temperature, and CO pressure, significantly influences the selectivity between the formation of the desired amide and the  $\alpha$ -ketoamide by-product.[\[1\]](#)

Table 1: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Morpholine[\[1\]](#)

Entry	Base	Solvent	Temperature (°C)	CO Pressure (bar)	Time (h)	Conversion (%)	Amide Yield (%)	$\alpha$ -Ketoamide Yield (%)
1	Et <sub>3</sub> N	DMF	100	30	7	>99	93	7
2	DBU	Toluene	120	5	7	>99	12	88

Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol morpholine, 0.25 mmol base, SILP-Pd catalyst (2.8  $\mu$ mol Pd), 2 mL solvent.

Table 2: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Various Aliphatic Amines[\[1\]](#)[\[2\]](#)

Amine	Method	Conversion (%)	Amide Yield (%)	$\alpha$ -Ketoamide Yield (%)
Morpholine	A	>99	93	7
Morpholine	B	>99	12	88
Piperidine	A	>99	89	11
Piperidine	B	>99	10	90
Pyrrolidine	A	>99	91	9
Pyrrolidine	B	>99	11	89
n-Propylamine	A	>99	95	5
n-Propylamine	B	>99	13	87
Di-n-propylamine	A	85	80	20
Di-n-propylamine	B	91	15	85

Method A: Et<sub>3</sub>N, DMF, 100 °C, 30 bar, 7 h. Method B: DBU, Toluene, 120 °C, 5 bar, 7 h.

Table 3: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aniline<sup>[1]</sup>

Entry	Base	Solvent	Temperature (°C)	CO Pressure (bar)	Time (h)	Conversion (%)	Amide Yield (%)
1	Et <sub>3</sub> N	DMF	100	30	7	95	92
2	DBU	Toluene	120	30	7	93	91

Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol aniline, 0.25 mmol base, SILP-Pd catalyst (2.8  $\mu$ mol Pd), 2 mL solvent.

## Discussion

The presented data indicates that the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine can be performed with high efficiency. For the synthesis of the desired amide product with aliphatic amines, the use of triethylamine as a base in DMF at 100 °C under 30 bar of CO pressure provides excellent yields and selectivity. Conversely, to favor the formation of the  $\alpha$ -ketoamide, DBU in toluene at 120 °C and a lower CO pressure of 5 bar are the preferred conditions.[1] With aromatic amines such as aniline, high yields of the amide can be achieved under both tested conditions.

The use of a heterogeneous SILP-Pd catalyst is a notable feature of this protocol, allowing for straightforward catalyst recovery and reuse, which is advantageous for sustainable chemical synthesis.[1][3] The general principles of palladium-catalyzed aminocarbonylation of aryl iodides are well-established, and this protocol provides a specific and optimized application for the synthesis of valuable imidazo[1,2-a]pyridine derivatives.[5][6][7]

## Safety Considerations

- Carbon monoxide is a toxic gas. All manipulations should be performed in a well-ventilated fume hood.
- High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly maintained autoclave.
- Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

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